![molecular formula C20H19N3O4 B2801747 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide CAS No. 898439-22-0](/img/structure/B2801747.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a nitrobenzamide group, which is a benzamide derivative with a nitro group (-NO2) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline group is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The cyclopropanecarbonyl group would add a three-membered ring to the structure, and the nitrobenzamide group would add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The quinoline group could potentially undergo electrophilic substitution reactions similar to other aromatic compounds. The nitro group is electron-withdrawing and could make the benzamide portion of the molecule more susceptible to electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could potentially make the compound more polar and increase its reactivity .Aplicaciones Científicas De Investigación
Psycho- and Neurotropic Properties
A study by Podolsky et al. (2017) explored the psycho- and neurotropic properties of novel quinolinone derivatives, including compounds with structures and activities that could be analogously related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide. The research identified substances with specific sedative effects and considerable anti-amnesic and antihypoxic activities, suggesting potential for further investigation as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of quinolinone derivatives and their cyclopropane-containing counterparts has been extensive. For example, studies have detailed methodologies for synthesizing dihydroquinolines and quinolines through acid-catalyzed conversions and explored the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives, providing foundational knowledge for creating structurally similar compounds (Trofimova et al., 2000; Yong et al., 2007).
Chemical Reactivity and Catalysis
Further research has delved into the chemical reactivity and catalysis involving cyclopropane rings and quinolinone structures. For instance, the temperature tunable synthesis of Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones from 2-aminobenzonitriles and donor-acceptor cyclopropanes showcases the intricate reactivity of these molecules, hinting at potential applications in synthesizing biologically active molecules (Porashar et al., 2022).
Antimycobacterial Evaluation
A notable application in biomedical research is the in-vitro antimycobacterial evaluation of quinoline-3-carboxylic acids, demonstrating the utility of cyclopropane and quinoline derivatives in developing treatments for bacterial infections. This line of research identifies compounds with significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these chemical structures (Senthilkumar et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(14-6-9-17(10-7-14)23(26)27)21-16-8-5-13-2-1-11-22(18(13)12-16)20(25)15-3-4-15/h5-10,12,15H,1-4,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYGBEVJBXZFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.